6-Amino-6-oxohexanoic acid

Description

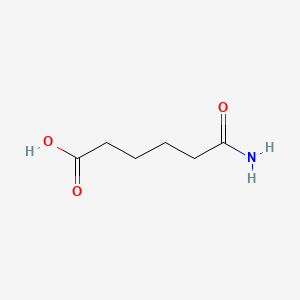

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIZJQMZRULFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955025 | |

| Record name | 6-Hydroxy-6-iminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-25-8 | |

| Record name | 6-Amino-6-oxohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-6-iminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-carbamoylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-6-oxohexanoic Acid: Properties, Synthesis, and Applications

Introduction

6-Amino-6-oxohexanoic acid, also known as adipamic acid, is the monoamide derivative of the dicarboxylic acid, adipic acid. This bifunctional molecule, possessing both a carboxylic acid and an amide group, holds significant potential in various scientific and industrial domains, particularly in polymer chemistry and drug development. Its structure allows it to act as a versatile building block and a linker, bridging different molecular entities. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

The unique chemical architecture of this compound, with a flexible aliphatic chain and terminal functional groups of differing polarity, dictates its physical and chemical behavior. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₃ | [1][2] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| CAS Number | 334-25-8 | [1][2] |

| Melting Point | 159 - 160 °C | [1] |

| Boiling Point | 412.4 ± 28.0 °C at 760 mmHg (Predicted) | |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | |

| pKa | (Predicted values for similar structures suggest the carboxylic acid pKa would be around 4-5) | |

| Solubility | Expected to be soluble in water and polar organic solvents. | |

| Topological Polar Surface Area (TPSA) | 80.39 Ų | [2] |

| LogP | 0.1167 | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through the selective mono-amidation of its precursor, adipic acid. Adipic acid is a readily available industrial chemical, primarily produced through the oxidation of a mixture of cyclohexanone and cyclohexanol.[3][4] The direct conversion of a dicarboxylic acid to a monoamide requires careful control of reaction conditions to prevent the formation of the diamide.

A plausible synthetic route involves the activation of one of the carboxylic acid groups of adipic acid, followed by reaction with an ammonia source.

Experimental Protocol: Selective Mono-amidation of Adipic Acid (Representative)

This protocol is a representative procedure based on general methods for the selective mono-amidation of dicarboxylic acids and should be optimized for specific laboratory conditions.

-

Protection of one carboxylic acid group (optional but recommended for selectivity):

-

Dissolve adipic acid in a suitable solvent (e.g., methanol).

-

Add one equivalent of a protecting group precursor (e.g., benzyl alcohol with an acid catalyst) and heat to form the mono-ester.

-

Purify the mono-ester of adipic acid by chromatography.

-

-

Activation of the free carboxylic acid group:

-

Dissolve the mono-ester of adipic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of an activating agent (e.g., thionyl chloride or a carbodiimide like DCC).

-

Stir the reaction mixture at low temperature for 1-2 hours.

-

-

Amination:

-

Introduce ammonia gas into the reaction mixture or add a solution of ammonia in a suitable solvent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

-

Deprotection and Workup:

-

If a protecting group was used, deprotect the ester (e.g., through hydrogenation for a benzyl ester).

-

Acidify the reaction mixture to protonate the carboxylate.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or chromatography to obtain this compound.

-

Chemical Reactivity and Key Reactions

This compound possesses two key functional groups that dictate its reactivity:

-

Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, and reduction to an alcohol. The presence of the amide group on the other end of the molecule allows for the synthesis of hetero-bifunctional molecules.

-

Amide: The amide group is generally less reactive than the carboxylic acid. It can be hydrolyzed under acidic or basic conditions to yield adipic acid.

The interplay of these two functional groups allows this compound to be a valuable intermediate in the synthesis of more complex molecules.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the hexanoic acid backbone. The protons alpha to the carbonyl groups will be the most deshielded. The amide protons will appear as a broad signal, and the carboxylic acid proton will be a broad singlet at a high chemical shift, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (amide and carboxylic acid), with the carboxylic acid carbon typically appearing at a slightly higher chemical shift. The methylene carbons will have signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will be characterized by the presence of strong absorption bands corresponding to both the carboxylic acid and amide functional groups.[5][6][7][8]

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad band due to hydrogen bonding. |

| N-H (Amide) | ~3350 and ~3180 | Two bands for a primary amide. |

| C=O (Carboxylic Acid) | ~1710 | Strong and sharp. |

| C=O (Amide I band) | ~1650 | Strong and sharp. |

| N-H bend (Amide II band) | ~1620 | |

| C-O (Carboxylic Acid) | 1320 - 1210 |

Mass Spectrometry (MS):

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight.[9][10][11][12] Common fragmentation patterns for aliphatic amides include α-cleavage and McLafferty rearrangement. The presence of the carboxylic acid group will also influence the fragmentation, with potential loss of water and carbon monoxide.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it an attractive molecule for applications in drug discovery and development, particularly as a linker molecule.[2][3][13][14]

-

Bifunctional Linkers: In the design of complex therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), linkers play a crucial role in connecting the targeting moiety to the therapeutic payload. The carboxylic acid and amide groups of this compound can be selectively functionalized to attach to different molecular components. The flexible aliphatic chain can provide spatial separation between the conjugated molecules, which can be critical for their biological activity.

-

Peptide and Peptidomimetic Synthesis: Amino acids with extended side chains are often incorporated into peptides to modify their structure and properties. This compound can be used as a non-proteinogenic amino acid to introduce a flexible, hydrophilic spacer into a peptide sequence. This can influence the peptide's conformation, solubility, and pharmacokinetic profile.

-

Scaffold for Combinatorial Chemistry: The two distinct functional groups of this compound provide orthogonal handles for the synthesis of small molecule libraries. By systematically varying the substituents on the carboxylic acid and amide groups, a diverse range of compounds can be generated for screening in drug discovery programs.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its safety profile can be inferred from its parent compound, adipic acid, and the related 6-aminohexanoic acid.[4][15][16][17][18]

-

General Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. Ingestion may cause gastrointestinal irritation.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a bifunctional molecule with a promising chemical profile for applications in materials science and drug discovery. Its synthesis from the readily available precursor, adipic acid, and the presence of two distinct and reactive functional groups make it a versatile building block. While detailed experimental data for this specific compound is somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on well-understood chemical principles and data from closely related compounds. As the demand for sophisticated molecular linkers and building blocks in pharmaceutical and materials research continues to grow, the utility of this compound is likely to become more widely recognized and explored.

References

- 1. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Adipic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. youtube.com [youtube.com]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. valetimegroup.com [valetimegroup.com]

- 16. download.basf.com [download.basf.com]

- 17. redox.com [redox.com]

- 18. echemi.com [echemi.com]

A Technical Guide to the Synthesis of 6-Amino-6-oxohexanoic Acid from ε-Caprolactam

An in-depth technical guide by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 6-amino-6-oxohexanoic acid, also known as adipic acid monoamide or adipamic acid, starting from ε-caprolactam. Recognizing that a direct single-step conversion is not feasible, this paper outlines a robust and logical three-stage synthetic pathway. The process leverages the hydrolytic ring-opening of caprolactam to yield 6-aminocaproic acid, followed by a challenging oxidation step to produce adipic acid, and culminating in a selective mono-amidation to furnish the target molecule. Each stage is discussed in detail, covering the underlying reaction mechanisms, step-by-step experimental protocols, and critical considerations for purification and characterization. This guide is intended for researchers and chemical development professionals seeking to understand and implement a viable synthetic route from a readily available industrial feedstock to a valuable bifunctional chemical intermediate.

Introduction

The Target Molecule: this compound

This compound (IUPAC name), is a bifunctional organic compound with the chemical formula HOOC-(CH₂)₄-CONH₂. It possesses both a terminal carboxylic acid group and a terminal primary amide group, making it a valuable building block in polymer chemistry and specialty chemical synthesis. Its structure is that of a mono-amide of adipic acid.[1] The presence of two distinct, reactive functional groups allows for selective chemical modifications, opening avenues for the creation of novel polyamides, polyesters, and other complex molecular architectures.

The Starting Material: ε-Caprolactam

ε-Caprolactam (CPL) is a cyclic amide with the formula (CH₂)₅C(O)NH. It is a large-scale industrial chemical produced worldwide, primarily as the monomer for the synthesis of Nylon 6 through a ring-opening polymerization process.[2][3] The global availability and relatively low cost of caprolactam, including from waste nylon streams, make it an attractive starting point for chemical valorization into other high-value intermediates.[4][5]

Strategic Rationale for the Synthetic Pathway

A direct conversion of the cyclic amide in caprolactam to the linear structure of this compound is complicated by the inherent reactivity of the intermediate, 6-aminocaproic acid. The proposed pathway is therefore designed as a sequence of three distinct and controllable stages, each transforming the molecule logically towards the final product. This strategy ensures that each intermediate can be isolated and purified, providing clear validation points and maximizing the overall yield and purity of the final product.

Proposed Synthetic Pathway: A Three-Stage Approach

The conversion of ε-caprolactam to this compound is most effectively achieved through the following three-stage process:

-

Stage 1: Hydrolysis. Ring-opening of ε-caprolactam to form 6-aminocaproic acid.

-

Stage 2: Oxidation. Conversion of the terminal amino group of 6-aminocaproic acid into a carboxylic acid, yielding adipic acid.

-

Stage 3: Selective Mono-amidation. Reaction of adipic acid to selectively form an amide at one of the two carboxylic acid positions.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Hydrolytic Ring-Opening of ε-Caprolactam

The first and most critical step is the cleavage of the amide bond within the caprolactam ring to produce the linear amino acid, 6-aminocaproic acid. This is a classic hydrolysis reaction, typically performed under acidic conditions to ensure complete conversion.[6][7]

Mechanistic Insights: Acid-Catalyzed Hydrolysis

The reaction is initiated by water, but the mechanism is significantly accelerated by acid.[8][9] The process involves the protonation of the carbonyl oxygen of the amide, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amino group as a leaving group results in the ring opening. The generated carboxyl group effectively catalyzes the hydrolysis of further caprolactam molecules.[8]

Caption: Simplified mechanism of acid-catalyzed caprolactam hydrolysis.

Experimental Protocol: Acid Hydrolysis of ε-Caprolactam

This protocol is adapted from established literature procedures for caprolactam hydrolysis.[10][11]

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| ε-Caprolactam | 113.16 | 50.0 g | 0.44 |

| Concentrated HCl (37%) | 36.46 | 45 mL | 0.54 |

| Deionized Water | 18.02 | 150 mL | - |

| Activated Carbon (Norit) | - | ~2 g | - |

| Anion Exchange Resin | - | As required | - |

Procedure:

-

Reaction Setup: To a 500 mL round-bottomed flask equipped with a reflux condenser, add 50.0 g (0.44 mol) of ε-caprolactam.

-

Acid Addition: In a separate beaker, carefully prepare the acid solution by adding 45 mL of concentrated hydrochloric acid to 150 mL of deionized water. Add this solution to the flask containing the caprolactam.

-

Hydrolysis: Heat the mixture to reflux using a heating mantle. Maintain a gentle boil for 1-2 hours. The reaction progress can be monitored by TLC until the caprolactam spot disappears.

-

Decolorization: Cool the resulting yellow solution to room temperature. Add approximately 2 g of activated carbon (Norit), and swirl the mixture for 5-10 minutes to decolorize the solution.

-

Filtration & Concentration: Filter the mixture through Celite or filter paper to remove the activated carbon. Transfer the filtrate to a round-bottomed flask and evaporate the solvent to dryness under reduced pressure on a rotary evaporator to obtain crude 6-aminocaproic acid hydrochloride as a solid.[10]

Product Isolation and Characterization (6-Aminocaproic Acid)

The crude hydrochloride salt can be converted to the free amino acid by dissolving it in a minimal amount of water and passing it through a column packed with a suitable anion exchange resin (e.g., Amberlite IR-4B).[10] The eluent is collected and evaporated to yield pure 6-aminocaproic acid.

-

Expected Yield: >90%

-

Appearance: White crystalline solid

-

Characterization: NMR spectroscopy (¹H and ¹³C), FT-IR (presence of amine and carboxylic acid stretches), and melting point analysis.

Stage 2: Oxidation of 6-Aminocaproic Acid to Adipic Acid

This stage is the most chemically demanding step of the synthesis. It requires the oxidation of the primary amine group to a carboxylic acid group without degrading the rest of the aliphatic chain. While various methods exist for the synthesis of adipic acid, its production from amino acids is less common. Strong oxidizing agents are typically required.[12]

Causality of Oxidant Selection

The conversion of a terminal amino group to a carboxylic acid in the presence of an existing carboxylic acid is a significant challenge. The process often involves harsh conditions. Nitric acid oxidation, a common industrial method for producing adipic acid from cyclohexanol/cyclohexanone mixtures, serves as a reference point for the type of oxidative power needed.[12] This choice is based on the necessity to completely break down the C-N bond and form a C=O bond, a transformation that milder oxidants cannot achieve.

CAUTION: Working with strong oxidizing agents like nitric acid is extremely hazardous and must be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Experimental Protocol: Oxidation to Adipic Acid

Note: This is a conceptual protocol. The specific conditions, including temperature, concentration of acid, and reaction time, must be carefully optimized in a laboratory setting.

-

Reaction Setup: In a flask designed for corrosive and oxidative reactions, dissolve 6-aminocaproic acid in an excess of aqueous nitric acid (e.g., 50-60%).

-

Reaction: Gently heat the reaction mixture. The reaction is highly exothermic and will evolve large volumes of nitrogen oxides (NOx), which are toxic and must be scrubbed.

-

Workup: After the reaction is complete (as determined by monitoring the disappearance of the starting material), the mixture is cooled, often in an ice bath, to crystallize the adipic acid product.

-

Purification: The crude adipic acid is collected by filtration, washed with cold water to remove residual nitric acid, and then recrystallized from hot water to achieve high purity.

Purification and Characterization of Adipic Acid

-

Expected Yield: Variable, highly dependent on optimized conditions.

-

Appearance: White crystalline solid.

-

Characterization: Melting point (152.1 °C), ¹H and ¹³C NMR, and titration to determine purity and equivalent weight.

Stage 3: Selective Mono-amidation of Adipic Acid

The final stage involves converting one of the two identical carboxylic acid groups of adipic acid into a primary amide. The primary challenge is achieving mono-substitution and avoiding the formation of the diamide (adipamide).

The Challenge of Selectivity

Since both carboxylic acid groups on adipic acid are chemically equivalent, reacting it directly with an aminating agent (like ammonia) will typically produce a mixture of starting material, the desired mono-amide, and the undesired diamide. To achieve selectivity, one must either use a statistical approach (e.g., using a sub-stoichiometric amount of the activating agent) or a strategy involving an intermediate that favors mono-reaction.

Mechanistic Approach: Intermediate-Mediated Amidation

A reliable strategy involves converting adipic acid into a more reactive intermediate, such as an acid chloride or an anhydride, and then reacting this intermediate with ammonia under controlled conditions. For instance, reacting adipic acid to form a cyclic anhydride (adipic anhydride) is not feasible due to ring strain. A more practical approach is the partial conversion to a mono-ester or mono-acid chloride, followed by amidation.[13]

Experimental Protocol: Synthesis via Mono-ester Intermediate

-

Mono-esterification: React adipic acid with an excess of an alcohol (e.g., methanol) with an acid catalyst, but stop the reaction before it proceeds to completion to obtain a mixture rich in the mono-ester. The mono-ester (methyl 6-carboxyhexanoate) can be separated from adipic acid and the di-ester by chromatography or fractional distillation.

-

Activation: Convert the remaining free carboxylic acid group of the mono-ester into a more reactive species, such as an acid chloride, using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amidation: React the resulting acid chloride-ester with an excess of aqueous or gaseous ammonia at low temperature. The ammonia will selectively attack the highly reactive acid chloride.

-

Hydrolysis: Finally, hydrolyze the ester group under basic or acidic conditions to reveal the carboxylic acid, yielding the final product, this compound.

Purification and Characterization of this compound

The final product can be purified by recrystallization.

-

Appearance: White solid.

-

Melting Point: 159-160 °C.[14]

-

Analytical Data:

-

¹H NMR: Will show characteristic peaks for the aliphatic chain protons, with distinct signals for protons adjacent to the carboxylic acid and amide groups.

-

¹³C NMR: Will show distinct carbonyl signals for the carboxylic acid (~175-180 ppm) and the amide (~170-175 ppm).

-

FT-IR (cm⁻¹): Broad O-H stretch (~3300-2500), N-H stretches (~3400 and ~3200), C=O stretch (acid, ~1700), and C=O stretch (amide I, ~1650).

-

Mass Spectrometry: To confirm the molecular weight (145.16 g/mol ).

-

Conclusion and Future Outlook

This guide details a viable, albeit challenging, three-stage synthesis for converting industrial-grade ε-caprolactam into the valuable bifunctional intermediate this compound. The pathway relies on a sequence of well-understood chemical transformations: hydrolysis, oxidation, and selective amidation. While the oxidation and selective amidation stages present significant experimental hurdles that require careful optimization, the overall strategy is chemically sound. Future research should focus on developing greener and more selective catalytic methods, particularly for the oxidation of 6-aminocaproic acid and the mono-amidation of adipic acid, to enhance the industrial viability and environmental sustainability of this process.

References

- 1. US20130225785A1 - Production of caprolactam from adipic acid - Google Patents [patents.google.com]

- 2. Caprolactam - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Aminocaproic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Methyl 6-amino-6-oxohexanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | CAS#:334-25-8 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 6-Amino-6-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 6-Amino-6-oxohexanoic acid, a compound of interest in various scientific domains. From its fundamental identifiers to its potential applications, this document synthesizes critical information to support research and development endeavors.

Core Identification: CAS Number and Nomenclature

This compound is registered under the CAS Number 334-25-8 .[1] This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) and is crucial for unambiguous identification in databases and scientific literature.

The compound is also known by several synonyms, the most common of which is Adipamic acid .[1][2] A comprehensive list of its various names is provided in the table below to facilitate literature and database searches.

| Table 1: Synonyms and Identifiers for this compound | |

| Systematic Name | This compound |

| CAS Number | 334-25-8[1] |

| Common Synonym | Adipamic acid[1][2] |

| Other Names | 5-Carbamoylpentanoic acid[1] |

| ÁCIDO 6-AMINO-6-OXO-HEXANOICO[3] | |

| 6-AMINO-6-OXO-HEXANSÄURE[3] | |

| Molecular Formula | C6H11NO3[1][2] |

| Molecular Weight | 145.16 g/mol [1][2] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its application in experimental settings. Key properties are summarized in the following table.

| Table 2: Physicochemical Data of this compound | |

| Property | Value |

| Molecular Formula | C6H11NO3[1][2] |

| Molecular Weight | 145.16 g/mol [1][2] |

| Appearance | White crystalline powder (inferred from adipic acid) |

| Melting Point | 159 - 160°C[4] |

| Topological Polar Surface Area (TPSA) | 80.4 Ų[3] |

| Hydrogen Bond Donor Count | 2[3] |

| Hydrogen Bond Acceptor Count | 3[3] |

| Rotatable Bond Count | 5[3] |

| pKa | 4.63 (at 25°C)[3] |

Synthesis and Manufacturing

While the industrial synthesis of the precursor, adipic acid, is well-established, the specific laboratory-scale synthesis of this compound (Adipamic acid) typically involves the partial amidation of adipic acid or its derivatives.

Conceptual Synthesis Workflow

A common conceptual approach involves the reaction of adipic anhydride with ammonia. This method provides a more direct route to the monoamide compared to the direct amidation of adipic acid, which can lead to the formation of the diamide as a significant byproduct.

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Laboratory Synthesis Protocol

This protocol is a generalized representation and should be optimized for specific laboratory conditions.

-

Preparation of Adipic Anhydride: Adipic acid is refluxed with an excess of a dehydrating agent, such as acetic anhydride, for several hours. The excess acetic anhydride and acetic acid byproduct are then removed under reduced pressure to yield crude adipic anhydride.

-

Ammonolysis: The crude adipic anhydride is slowly added to a stirred, cooled solution of aqueous ammonia. The reaction is highly exothermic and the temperature should be carefully controlled to prevent the formation of byproducts.

-

Isolation and Purification: The reaction mixture is acidified to precipitate the this compound. The crude product is then collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Applications in Research and Drug Development

While much of the literature focuses on its precursor, adipic acid, this compound and its derivatives hold potential in several areas of research and drug development.

Role as a Pharmaceutical Intermediate and Excipient

Adipic acid, the precursor to adipamic acid, is utilized in the pharmaceutical industry as an excipient in controlled-release tablet formulations.[5][6][7][8] It helps in achieving pH-independent release for both weakly basic and acidic drugs.[5][7] Adipic acid has also been incorporated into polymeric coatings of hydrophilic monolithic systems to modulate the intragel pH, leading to a zero-order release of hydrophilic drugs.[7][8] This suggests that this compound, with its additional functional group, could be explored for similar or modified-release applications.

Potential in Medicinal Chemistry

The bifunctional nature of this compound, possessing both a carboxylic acid and an amide group, makes it a valuable building block in medicinal chemistry. It can be used in the synthesis of more complex molecules, including peptide mimetics and as a linker to connect different pharmacophores. While direct biological activity of this compound is not extensively documented, a related compound, 6-amino-4-oxohexanoic acid, has shown potential antioxidant and anti-inflammatory properties in preliminary studies.[9]

Analytical Characterization

Accurate analytical characterization is essential for confirming the identity and purity of this compound. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic peaks for the protons on the aliphatic chain and the amide group.

-

¹³C NMR: Would reveal distinct signals for the carbonyl carbons of the carboxylic acid and amide groups, as well as the carbons in the aliphatic backbone.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern could provide structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide functional groups.

Commercial Availability

This compound is available from several chemical suppliers. Researchers can procure this compound from vendors such as ChemScene, Synchem, Aaronchem, Arctom, and through platforms like Sigma-Aldrich which lists various suppliers.[1][2][12][13][14][15]

References

- 1. synchem.de [synchem.de]

- 2. chemscene.com [chemscene.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | CAS#:334-25-8 | Chemsrc [chemsrc.com]

- 5. Adipic Acid: Uses & Hazards | Study.com [study.com]

- 6. nbinno.com [nbinno.com]

- 7. Adipic acid: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 8. Adipic acid - Wikipedia [en.wikipedia.org]

- 9. Buy 6-Amino-4-ooxohexanoic acid | 102073-96-1 [smolecule.com]

- 10. massbank.eu [massbank.eu]

- 11. 6-Aminocaproic acid(60-32-2) IR Spectrum [chemicalbook.com]

- 12. 6-AMINO-6-OXO-HEXANOIC ACID | 334-25-8 [chemicalbook.com]

- 13. 334-25-8 | MFCD07437852 | this compound [aaronchem.com]

- 14. arctomsci.com [arctomsci.com]

- 15. 334-25-8 | Sigma-Aldrich [sigmaaldrich.com]

"spectroscopic data of 6-Amino-6-oxohexanoic acid (NMR, IR, Mass Spec)"

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Amino-6-oxohexanoic Acid

Foreword: A Structural Elucidation Blueprint

In modern drug development and materials science, the unambiguous characterization of molecular structure is the bedrock upon which all further research is built. For a molecule like this compound (also known as adipamic acid), which incorporates both a carboxylic acid and a primary amide, a multi-faceted spectroscopic approach is not just recommended, but essential. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

This document moves beyond a simple recitation of data. As a senior application scientist, the goal is to illuminate the why—the rationale behind the experimental protocols and the logic that connects a spectral feature to a specific structural element. The methodologies described are robust, self-validating, and grounded in authoritative principles of analytical chemistry. We will construct a complete spectroscopic profile of this compound, providing researchers with a definitive reference for its identification and characterization.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₁₁NO₃, Molar Mass: 145.16 g/mol ) is a bifunctional molecule featuring a six-carbon aliphatic chain.[1] One terminus is a carboxylic acid, while the other is a primary amide. This structure is a derivative of the dicarboxylic acid, adipic acid, where one carboxyl group is converted to an amide. Understanding this structure is key to predicting and interpreting its spectral data.

The following sections will detail the expected outcomes from three core analytical techniques: NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and MS for determining mass and fragmentation patterns.

Caption: Structure of this compound with carbon numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, we can confirm the entire carbon-hydrogen framework.

Expertise & Rationale: Experimental Choices

For a polar molecule like this compound, the choice of solvent is critical. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable choices due to the molecule's polarity. However, using D₂O will result in the exchange of labile protons (the -COOH and -NH₂ protons) with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This can be a useful diagnostic tool. To observe these protons, a non-protic polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred choice. The following interpretation assumes the use of DMSO-d₆ to allow for the observation of all protons.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Caption: Workflow for NMR data acquisition and analysis.

Data Interpretation: Predicted Spectra

The interpretation relies on established chemical shift principles for aliphatic chains modified by electron-withdrawing carbonyl groups.[2][3] Data from the closely related 6-aminohexanoic acid provides a strong baseline for the aliphatic chain signals.[4]

¹H NMR (400 MHz, DMSO-d₆)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |

| Hᵃ (-COOH) | ~12.0 | broad singlet | 1H | Highly deshielded acidic proton. |

| Hᵇ (-NH₂) | ~7.2, ~6.8 | two broad singlets | 2H | Amide protons, often non-equivalent due to restricted C-N bond rotation. |

| H² (-CH₂-) | ~2.18 | triplet | 2H | Adjacent to the electron-withdrawing carboxylic acid carbonyl group (C¹). |

| H⁵ (-CH₂-) | ~2.05 | triplet | 2H | Adjacent to the electron-withdrawing amide carbonyl group (C⁶). |

| H³, H⁴ (-CH₂-) | ~1.50, ~1.35 | multiplets | 4H | Central methylene protons, less deshielded and likely overlapping. |

¹³C NMR (100 MHz, DMSO-d₆)

| Carbon Label | Predicted δ (ppm) | Assignment Rationale |

| C¹ (-COOH) | ~174.5 | Carboxylic acid carbonyl carbon, highly deshielded.[5] |

| C⁶ (-CONH₂) | ~173.0 | Amide carbonyl carbon, slightly less deshielded than the carboxylic acid.[5] |

| C² | ~35.5 | Alpha-carbon to the carboxylic acid. |

| C⁵ | ~34.0 | Alpha-carbon to the amide. |

| C³ | ~28.5 | Beta-carbon from the amide. |

| C⁴ | ~25.0 | Beta-carbon from the carboxylic acid. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of specific bonds. For this compound, we expect to see characteristic absorptions for the carboxylic acid and the primary amide.

Expertise & Rationale: Experimental Choices

The Attenuated Total Reflectance (ATR) technique is the modern standard for acquiring IR spectra of solid samples. It requires minimal sample preparation and provides high-quality, reproducible data compared to older methods like KBr pellets. The spectrum of a solid will show broad hydrogen-bonding features, which are highly diagnostic for this molecule.

Experimental Protocol: ATR-IR Acquisition

-

Sample Preparation: Ensure the sample is dry. Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Data Interpretation: Predicted Spectrum

The spectrum will be dominated by features from the two functional groups. The presence of extensive hydrogen bonding in the solid state will cause a significant broadening of the O-H and N-H stretching bands.[6]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 2400 | Strong, Very Broad | O-H stretch (H-bonded) | Carboxylic Acid |

| ~3350, ~3180 | Medium, Broad | N-H stretch (asymmetric & symmetric) | Primary Amide |

| ~1700 | Strong, Sharp | C=O stretch | Carboxylic Acid (dimer) |

| ~1660 | Strong, Sharp | C=O stretch (Amide I band) | Primary Amide |

| ~1630 | Medium | N-H bend (Amide II band) | Primary Amide |

| ~1410 | Medium | C-O-H bend | Carboxylic Acid |

| ~1250 | Strong | C-O stretch | Carboxylic Acid |

| 2950 - 2850 | Medium | C-H stretch | Aliphatic Chain |

The broad O-H stretch from the carboxylic acid often overlaps with the N-H stretches, creating a complex, broad absorption feature above 2400 cm⁻¹.[7] The two distinct, strong carbonyl peaks around 1700 cm⁻¹ and 1660 cm⁻¹ are a key diagnostic feature for confirming the presence of both the carboxylic acid and amide groups.[2][6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is the ideal technique for a polar, non-volatile molecule like this compound, as it can be analyzed directly from solution.

Expertise & Rationale: Experimental Choices

ESI can be run in either positive or negative ion mode.

-

Positive Mode ([M+H]⁺): The molecule can be protonated at the amide oxygen or, more likely, the amide nitrogen.

-

Negative Mode ([M-H]⁻): The acidic carboxylic acid proton is easily lost, making this a very sensitive mode for this compound.

Running in both modes provides complementary information and increases confidence in the identification of the molecular ion. High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) is essential for determining the exact molecular formula.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or a water/acetonitrile mixture. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition (Full Scan):

-

Acquire data in both positive and negative ion modes.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

-

MS/MS Acquisition (Fragmentation):

-

Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion.

-

Apply collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

-

Acquire the spectrum of the resulting product ions.

-

Caption: General workflow for ESI-MS and MS/MS analysis.

Data Interpretation: Predicted Mass Spectrum

The molecular weight of C₆H₁₁NO₃ is 145.16.

-

Full Scan (Positive Mode): Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 146.08 .

-

Full Scan (Negative Mode): Expect a strong signal for the deprotonated molecule [M-H]⁻ at m/z 144.06 .

Predicted MS/MS Fragmentation ([M+H]⁺, m/z 146)

Fragmentation will likely occur via the loss of small, stable neutral molecules.[8][9]

| Fragment m/z | Loss | Proposed Structure |

| 129.05 | -NH₃ (17) | Loss of ammonia from the protonated amide. |

| 128.07 | -H₂O (18) | Loss of water from the protonated carboxylic acid. |

| 100.07 | -HCOOH (46) | Loss of formic acid from the carboxylic acid end. |

The loss of ammonia and water are very common fragmentation pathways for molecules containing amides and carboxylic acids, respectively. These key fragments provide strong evidence for the presence of both functional groups.

Conclusion: A Unified Spectroscopic Signature

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR confirms the C-H framework and atom connectivity. IR spectroscopy provides rapid and unambiguous identification of the critical carboxylic acid and primary amide functional groups. Finally, high-resolution mass spectrometry validates the molecular formula and reveals characteristic fragmentation patterns that corroborate the assigned structure. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this molecule in their work.

References

- 1. synchem.de [synchem.de]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. bmse000394 6-Aminohexanoic Acid at BMRB [bmrb.io]

- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. Amino acids [medizin.uni-muenster.de]

- 9. osti.gov [osti.gov]

"crystal structure of methyl 6-amino-6-oxohexanoate"

An In-depth Technical Guide to the Crystal Structure of Methyl 6-amino-6-oxohexanoate

Authored by: A Senior Application Scientist

This guide offers a comprehensive examination of the single-crystal X-ray structure of methyl 6-amino-6-oxohexanoate, C₇H₁₃NO₃. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, and detailed structural analysis of this important adipic acid derivative. We will explore the nuanced interplay of intermolecular forces that govern its solid-state architecture, providing field-proven insights into the causality behind the experimental methodologies.

Introduction: Context and Significance

Methyl 6-amino-6-oxohexanoate is a mono-amide, mono-ester derivative of adipic acid. While derivatives of adipic acid are fundamental to the polymer industry, particularly in the synthesis of nylon-based materials, this specific compound also serves as a valuable starting material for the synthesis of various heterocyclic compounds.[1][2] Understanding its three-dimensional structure is paramount for predicting its reactivity, physical properties, and potential for polymorphism or co-crystal formation. This guide provides a detailed crystallographic analysis, elucidating the molecular conformation and the intricate hydrogen bonding network that defines its crystal packing.

Synthesis and Single-Crystal Growth

The successful determination of a crystal structure is critically dependent on the quality of the single crystal. This begins with the synthesis of the pure compound followed by a meticulous crystallization process.

Synthetic Pathways

While the crystals used for the definitive structural analysis were obtained as a byproduct of a cyclization reaction, methyl 6-amino-6-oxohexanoate can be prepared more directly through established synthetic routes.[1] These include the reaction of the corresponding acid chloride (methyl 5-(chloroformyl)pentanoate) with ammonia or the partial hydrolysis of the relevant nitrile (methyl 6-cyanohexanoate).[1] The choice of method depends on starting material availability and desired scale, with each route offering distinct advantages in terms of yield and purification strategy.

Experimental Protocol: Crystallization via Slow Evaporation

High-quality crystals suitable for X-ray diffraction were obtained from a solution of the compound in methanol.[1] The method of slow evaporation is a cornerstone of crystallization, and its success hinges on allowing molecules to self-assemble into a highly ordered lattice with minimal defects.

Protocol:

-

Solution Preparation: Dissolve a small quantity of purified methyl 6-amino-6-oxohexanoate in a minimal volume of methanol at room temperature to create a near-saturated solution.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small, unusable crystals.

-

Evaporation: Cover the vial with a cap, but do not seal it completely. Instead, pierce the cap with a needle or use a loose-fitting lid. This allows the solvent to evaporate slowly over several days.

-

Crystal Harvest: Once colorless, well-defined crystals have formed, carefully decant the remaining solvent and gently dry the crystals before mounting for analysis.

Causality of Protocol Choices:

-

Solvent Choice (Methanol): The compound exhibits good solubility in methanol, a relatively volatile solvent. This balance is key; the solvent must be a good enough solvent to dissolve the compound but volatile enough to evaporate at a controlled rate.

-

Slow Evaporation: Rapid evaporation causes the solution to become supersaturated too quickly, leading to rapid, uncontrolled precipitation and the formation of polycrystalline powder. A slow, controlled rate ensures that molecules have sufficient time to orient themselves correctly as they deposit onto the growing crystal face, resulting in a well-ordered single crystal.

X-ray Diffraction and Structure Determination

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. The following workflow outlines the process from data collection to the final refined structure.

Workflow for Single-Crystal X-ray Diffraction

References

A Technical Guide to the Solubility of 6-Amino-6-oxohexanoic Acid in Aqueous and Organic Media

Abstract

The solubility of an active pharmaceutical ingredient or lead compound is a critical physicochemical parameter that profoundly influences its behavior in both biological and synthetic systems. Poor solubility can impede formulation, reduce bioavailability, and generate unreliable data in preclinical assays. This guide provides a comprehensive technical overview of the solubility characteristics of 6-amino-6-oxohexanoic acid (also known as Adipamic acid). While specific, experimentally-derived quantitative solubility data for this compound is not extensively published, this document synthesizes the foundational principles governing its solubility. We present a theoretical framework based on its molecular structure, detail the anticipated effects of pH and solvent polarity, and provide a validated, step-by-step experimental protocol for the definitive determination of its thermodynamic solubility. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and a practical methodology for evaluating the solubility of this and similar molecules.

Introduction and Physicochemical Profile

This compound is a derivative of adipic acid, characterized by a six-carbon aliphatic chain terminated by a carboxylic acid group at one end and an amide group at the other. This bifunctional nature imparts specific chemical properties that are crucial for its application and behavior. Understanding its solubility is paramount for applications ranging from synthetic reaction design to formulation development in the pharmaceutical industry. Low solubility can lead to challenges in handling, purification, and achieving desired concentrations for in vitro and in vivo studies.[1]

The molecular structure, with its capacity for hydrogen bonding via both the amide and carboxylic acid moieties, alongside a flexible hydrocarbon chain, suggests a nuanced solubility profile. Key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₃ | [2] |

| Molecular Weight | 145.16 g/mol | [3] |

| Melting Point | 159 - 160 °C | [2] |

| pKa (predicted) | 4.63 (for the carboxylic acid) | [4] |

| LogP (predicted) | -0.91 | [2] |

| Appearance | Solid |[4] |

The predicted LogP value of -0.91 indicates a hydrophilic nature, suggesting a preference for aqueous environments over non-polar lipid phases.[2] The pKa of the carboxylic acid group is critical, as it dictates the molecule's ionization state in response to changes in environmental pH.[4]

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its functional groups with the solvent. The molecule possesses both a hydrogen bond donor (amide N-H, carboxylic O-H) and acceptor (amide C=O, carboxylic C=O and O-H) sites, making it well-suited for interaction with polar solvents.

The Role of pH and Ionization

For molecules with ionizable functional groups, solubility in aqueous media is profoundly dependent on pH.[5] The carboxylic acid moiety of this compound will exist predominantly in its neutral, protonated form (–COOH) at pH values significantly below its pKa of ~4.63. In this state, its aqueous solubility is limited by the energy required to break the crystal lattice and solvate the neutral molecule.

As the pH of the solution approaches and surpasses the pKa, the carboxylic acid group deprotonates to form the highly polar carboxylate anion (–COO⁻). This negatively charged species can engage in strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.[6] The relationship between the neutral and ionized forms is depicted below.

Caption: pH-dependent ionization of this compound.

Solvent Polarity and Intermolecular Forces

The principle of "like dissolves like" is central to predicting solubility in organic solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. This compound is expected to exhibit its highest solubility in these solvents due to the strong hydrogen bonding interactions with both the amide and carboxylic acid groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are hydrogen bond acceptors but not donors. While solubility is expected, it may be less than in protic solvents. The compound is known to be slightly soluble in DMSO and methanol.[4]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups of the molecule. Consequently, the solubility of this compound is predicted to be very low in such solvents.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative solubility data, an experimental approach is necessary. The shake-flask method is widely regarded as the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[7]

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The resulting slurry is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the dissolved solute.[8][9] After equilibration, the solid and liquid phases are separated, and the concentration of the compound in the clear, saturated supernatant is measured using a suitable analytical technique.

Experimental Workflow

The logical flow for a robust solubility determination is outlined below.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. This compound | CAS#:334-25-8 | Chemsrc [chemsrc.com]

- 3. synchem.de [synchem.de]

- 4. 6-AMINO-6-OXO-HEXANOIC ACID CAS#: 334-25-8 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 6-Amino-6-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of 6-amino-6-oxohexanoic acid. By synthesizing data from analogous compounds and foundational chemical principles, this document offers field-proven insights into predicting and analyzing the thermal behavior of this and similar molecules, which is critical for applications in pharmaceutical development, materials science, and chemical synthesis.

Introduction: The Significance of Thermal Stability in Bifunctional Molecules

This compound, also known as adipamic acid, is a bifunctional molecule featuring a terminal carboxylic acid and a primary amide. This structure makes it an interesting building block for polymers and a potential metabolite or impurity in pharmaceutical processes involving related compounds like adipic acid or caprolactam. Understanding its thermal stability is paramount for defining safe processing and storage temperatures, predicting degradation products, and ensuring the quality and safety of final products.

The presence of both a carboxylic acid and an amide group on a flexible aliphatic chain suggests a complex thermal decomposition profile. Thermal stress can initiate a variety of reactions, including decarboxylation, deamination, dehydration, and cyclization. The interplay of these pathways dictates the onset of decomposition and the nature of the resulting products.

Predicted Thermal Decomposition Profile

Key Functional Groups and Their Thermal Labile Points

-

Carboxylic Acid Group (-COOH): Aliphatic carboxylic acids are known to undergo decarboxylation (loss of CO₂) upon heating. For dicarboxylic acids like adipic acid, this can lead to the formation of cyclic ketones.

-

Primary Amide Group (-CONH₂): Primary amides can undergo thermal decomposition through several pathways. A common route is dehydration to form a nitrile (-C≡N). The C-N bond can also cleave, leading to the formation of ammonia and a carboxylic acid.

-

Aliphatic Chain (-(CH₂)₄-): The methylene chain is generally the most thermally stable part of the molecule but can undergo fragmentation at higher temperatures.

Proposed Decomposition Pathways

Based on the chemistry of its functional groups, the thermal decomposition of this compound is likely to proceed through one or more of the following pathways:

-

Intramolecular Cyclization: The proximity of the carboxylic acid and amide groups allows for an intramolecular reaction. Upon heating, the molecule can lose a molecule of water to form a cyclic imide, specifically azepane-2,7-dione . This is a highly probable initial decomposition step.

-

Decarboxylation: Similar to adipic acid, this compound can lose a molecule of carbon dioxide from the carboxylic acid end. This would result in the formation of hexanamide .

-

Deamination: The primary amide group can be eliminated as ammonia, leading to the formation of adipic acid .

-

Dehydration of the Amide: The primary amide can lose a molecule of water to form a nitrile, resulting in 5-cyanopentanoic acid .

These primary decomposition products can then undergo further fragmentation at higher temperatures, leading to the formation of smaller volatile molecules such as carbon monoxide, nitrogen oxides, and various hydrocarbons.

Analytical Methodologies for Characterizing Thermal Decomposition

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with evolved gas analysis methods like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] This technique is fundamental for determining the onset temperature of decomposition and the number of decomposition steps.

Step-by-Step TGA Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate, typically 10 °C/min.

-

Data Analysis: The resulting TGA curve will plot mass loss versus temperature. The onset of decomposition is determined from the initial significant mass loss. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition stages.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Using a nitrogen atmosphere is crucial to study the inherent thermal stability of the molecule without the influence of oxygen, which can lead to complex and less predictable oxidative decomposition pathways.

-

Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to determine melting points, phase transitions, and the enthalpy of decomposition (whether the process is endothermic or exothermic).

Step-by-Step DSC Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Atmosphere: Purge the cell with an inert gas, such as nitrogen.

-

Temperature Program: Heat the sample at a controlled rate, typically 10 °C/min, through its expected melting and decomposition range.

-

Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. An endothermic peak will indicate melting, while decomposition can be either endothermic or exothermic.

Causality Behind Experimental Choices:

-

Hermetically Sealed Pan: This is important to contain any volatile decomposition products and ensure that the thermal events measured are representative of the bulk sample.

-

Reference Pan: The use of an empty reference pan allows for the accurate measurement of the differential heat flow into the sample.

Evolved Gas Analysis (EGA): TGA-MS and TGA-FTIR

Coupling the TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) allows for the identification of the gaseous products evolved during decomposition.[1]

Experimental Workflow:

-

Perform a TGA experiment as described above.

-

The off-gas from the TGA furnace is transferred through a heated transfer line to the MS or FTIR.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature.

-

By correlating the evolution of specific gases with the mass loss steps observed in the TGA, the decomposition pathway can be elucidated.

Causality Behind Experimental Choices:

-

Heated Transfer Line: This is critical to prevent condensation of the evolved gases before they reach the detector, ensuring accurate identification.

-

Simultaneous Analysis: The simultaneous nature of these hyphenated techniques provides a direct link between mass loss and the chemical identity of the evolved products, which is essential for mechanistic studies.

Visualization of Experimental Workflows and Decomposition Pathways

The following diagrams illustrate the logical flow of the analytical process and the proposed decomposition mechanisms.

Caption: Workflow for Thermal Analysis.

Caption: Proposed Primary Decomposition Pathways.

Data Summary and Interpretation

While specific quantitative data for this compound is not available, the table below presents typical thermal data for related compounds to provide a comparative context.

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Primary Decomposition Products |

| Adipic Acid | ~152 | ~200 | Cyclopentanone, CO₂, H₂O |

| Hexanamide | ~101 | >200 | Nitriles, Ammonia |

| Glutamine | ~185 (decomposes) | ~185 | Pyroglutamic acid, NH₃, H₂O[1][3] |

| Asparagine | ~234 (decomposes) | ~234 | Succinimide, NH₃, H₂O[1][3] |

Interpretation:

-

The decomposition of amino acids with amide side chains, like glutamine and asparagine, occurs at their melting points and involves intramolecular cyclization with the loss of ammonia or water.[1][3] This strongly supports the hypothesis that this compound will also likely undergo cyclization.

-

The decomposition of adipic acid to a cyclic ketone demonstrates the lability of the carboxylic acid group to decarboxylation.

-

The presence of the amide group in this compound is expected to lower its melting point compared to adipic acid due to the disruption of the carboxylic acid dimer hydrogen bonding network.

Conclusion and Future Perspectives

The thermal stability of this compound is governed by the interplay of its carboxylic acid and primary amide functional groups. The most probable decomposition pathways include intramolecular cyclization to form azepane-2,7-dione, decarboxylation to yield hexanamide, deamination to form adipic acid, and dehydration of the amide to produce 5-cyanopentanoic acid.

For drug development professionals and researchers, it is crucial to recognize that thermal degradation can occur at temperatures used in processing and formulation, potentially leading to the formation of impurities with different chemical and pharmacological properties. Therefore, a thorough experimental investigation using the analytical techniques outlined in this guide is essential to establish the precise thermal profile of this compound and any system in which it is a component. Future work should focus on obtaining experimental TGA-MS and DSC data for this compound to validate these proposed pathways and provide quantitative kinetic parameters for its decomposition.

References

The Pivotal Role of 6-Amino-6-oxohexanoic Acid in the Synthesis of Nylon-6: A Deep Dive into Anionic Ring-Opening Polymerization

A Technical Guide for Researchers and Scientists

Abstract

Nylon-6, a cornerstone of the global polymer industry, owes its versatile properties to the elegant and efficient polymerization of its monomer precursor. While ε-caprolactam is widely recognized as the industrial feedstock, its polymerization is initiated by the formation of 6-amino-6-oxohexanoic acid. This guide provides an in-depth exploration of the fundamental role of this compound as the true initiating species in the synthesis of nylon-6. We will dissect the mechanisms of anionic ring-opening polymerization, offer detailed experimental protocols for both laboratory-scale synthesis and characterization, and provide insights into the causality behind critical process parameters. This document is intended for researchers, polymer scientists, and professionals in materials development seeking a comprehensive understanding of nylon-6 synthesis from a mechanistic and practical perspective.

Introduction: The Unsung Hero of Nylon-6 Synthesis

The synthesis of nylon-6 is a classic example of ring-opening polymerization, a process that has been optimized for large-scale industrial production for decades. The primary monomer used is ε-caprolactam, a cyclic amide. However, the direct polymerization of neat, anhydrous ε-caprolactam is kinetically hindered. The crucial first step in the most common industrial processes, including hydrolytic and anionic polymerization, involves the ring-opening of ε-caprolactam to form this compound (also known as aminocaproic acid). This linear molecule, possessing both an amine and a carboxylic acid functional group, is the active initiator for the subsequent polymerization cascade.

Understanding the chemistry and function of this compound is paramount to controlling the polymerization kinetics, molecular weight distribution, and ultimately, the final properties of the nylon-6 polymer. This guide will illuminate the critical role of this often-overlooked monomer.

The Mechanism: Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) of ε-caprolactam is a powerful technique that allows for the rapid synthesis of high molecular weight nylon-6, even at temperatures below the melting point of the polymer. The process relies on a strong base as a catalyst and an N-acylcaprolactam as an initiator. Here, we will delve into the mechanistic details.

The Role of the Catalyst and Initiator

The AROP of ε-caprolactam is a complex process that requires two key components: a catalyst and an initiator.

-

Catalyst: A strong base, such as sodium hydride (NaH) or a Grignard reagent, is used to deprotonate the ε-caprolactam monomer, forming the caprolactam anion. This anion is a potent nucleophile, essential for the propagation steps.

-

Initiator: While the caprolactam anion can initiate polymerization, the process is slow. To accelerate the reaction, an initiator, typically an N-acylcaprolactam, is added. This initiator provides a more reactive site for the initial monomer addition.

The formation of this compound can be seen as the in-situ formation of a precursor to the active initiator in hydrolytic polymerization, which then proceeds through a polycondensation mechanism. In AROP, the mechanism is distinct but equally reliant on a reactive species to begin the chain growth.

Visualizing the Polymerization Pathway

The following diagram illustrates the key steps in the anionic ring-opening polymerization of ε-caprolactam.

Caption: Anionic Ring-Opening Polymerization of ε-Caprolactam.

Experimental Protocols: From Monomer to Polymer

The following sections provide detailed, step-by-step protocols for the laboratory-scale synthesis and characterization of nylon-6 via anionic ring-opening polymerization.

Synthesis of Nylon-6 via AROP

This protocol describes the synthesis of nylon-6 from ε-caprolactam using sodium hydride as a catalyst and N-acetylcaprolactam as an initiator.

Materials:

-

ε-Caprolactam (high purity, dried under vacuum)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

N-acetylcaprolactam

-

Anhydrous toluene

-

Nitrogen gas (high purity)

-

Schlenk line apparatus

-

Magnetic stirrer and hot plate

-

Ice bath

-

Methanol

Procedure:

-

Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen.

-

Monomer Addition: Add 100 g of dried ε-caprolactam to the Schlenk flask.

-

Heating and Melting: Heat the flask to 100 °C under a gentle flow of nitrogen to melt the ε-caprolactam.

-

Catalyst Addition: In a separate glovebox or under a nitrogen blanket, weigh 0.5 g of NaH (60% dispersion) and wash with anhydrous toluene to remove the mineral oil. Carefully add the washed NaH to the molten caprolactam.

-

Initiator Addition: Once the NaH has reacted (cessation of H₂ evolution), add 1.5 g of N-acetylcaprolactam to the reaction mixture.

-

Polymerization: Increase the temperature to 150 °C and maintain for 30-60 minutes. The viscosity of the mixture will increase significantly as polymerization proceeds.

-

Quenching: After the desired time, cool the flask in an ice bath and quench the reaction by slowly adding methanol.

-

Purification: The resulting polymer can be purified by dissolving in formic acid and precipitating in water, followed by thorough washing and drying.

Characterization of Nylon-6

The properties of the synthesized nylon-6 can be characterized using a variety of techniques.

Table 1: Key Characterization Techniques for Nylon-6

| Technique | Parameter Measured | Typical Values for Nylon-6 |

| Differential Scanning Calorimetry (DSC) | Melting Temperature (Tₘ), Glass Transition Temperature (T₉) | Tₘ: 215-225 °C, T₉: 40-60 °C |

| Thermogravimetric Analysis (TGA) | Thermal Stability, Decomposition Temperature | Onset of decomposition > 350 °C |

| Gel Permeation Chromatography (GPC) | Number Average Molecular Weight (Mₙ), Weight Average Molecular Weight (Mₙ), Polydispersity Index (PDI) | Mₙ: 10,000-50,000 g/mol , PDI: 1.5-2.5 |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Groups (Amide I and II bands) | Amide I: ~1640 cm⁻¹, Amide II: ~1540 cm⁻¹ |

Causality Behind Experimental Choices

The success of nylon-6 synthesis hinges on careful control of reaction parameters. Here, we discuss the rationale behind these choices.

-

Purity of Monomer: The presence of water in the ε-caprolactam can act as an alternative initiator and a chain transfer agent, leading to a broader molecular weight distribution and lower overall molecular weight. Therefore, drying the monomer is a critical step.

-

Catalyst Concentration: The concentration of the strong base catalyst determines the rate of initiation. A higher catalyst concentration leads to a faster reaction but can also increase the likelihood of side reactions.

-

Initiator-to-Monomer Ratio: This ratio is a key determinant of the final molecular weight of the polymer. A lower initiator-to-monomer ratio will result in higher molecular weight chains.

-

Polymerization Temperature: The temperature must be high enough to keep the monomer and polymer molten but not so high as to induce thermal degradation. The chosen temperature of 150 °C is a balance between these factors.

Workflow for Nylon-6 Synthesis and Characterization

The following diagram outlines the complete workflow from monomer preparation to final polymer characterization.

A Technical Guide to the Biological Activity of 6-Amino-6-oxohexanoic Acid and Its Derivatives

Abstract